1,3-Oxathiolane, 2-pentyl-
Description
Historical Development and Structural Features of Cyclic Thioacetals
Cyclic thioacetals, including 1,3-oxathiolanes, are the sulfur-containing analogs of acetals. wikipedia.org The study and synthesis of oxathiolanes have been a subject of interest for chemists since the 20th century, contributing significantly to the evolution of synthetic methodologies in organic chemistry. solubilityofthings.com
The formation of these compounds typically involves the acid-catalyzed condensation reaction of a carbonyl compound (an aldehyde or a ketone) with a thiol-containing molecule. wikipedia.org Specifically for 1,3-oxathiolanes, this reaction occurs between a carbonyl compound and 2-mercaptoethanol (B42355). research-solution.com The general reaction is depicted below:
A key structural feature of thioacetals is the nature of the carbon atom positioned between the two heteroatoms (C2). In contrast to the electrophilic carbonyl carbon of an aldehyde or ketone, the corresponding carbon in a dithioacetal is not electrophilic. wikipedia.org This characteristic allows dithioacetals to function effectively as protecting groups for aldehydes during multi-step organic syntheses. wikipedia.org
Furthermore, the proton on this central carbon can be removed by a strong base, which inverts the polarity of this carbon atom from an electrophilic to a nucleophilic center. This "umpolung" reactivity is famously utilized in synthetic strategies like the Corey-Seebach reaction, enabling the formation of new carbon-carbon bonds. wikipedia.org
Significance of Sulfur- and Oxygen-Containing Heterocycles in Organic Chemistry
Heterocyclic compounds, which incorporate atoms other than carbon into their ring structures, represent one of the largest and most established areas of organic chemistry. acs.orgresearchgate.net Those containing both sulfur and oxygen atoms are particularly noteworthy for their diverse chemical properties and applications. acs.orgopenmedicinalchemistryjournal.com
The presence of both a sulfur and an oxygen atom within the same ring creates a unique electronic environment that influences the molecule's stability, reactivity, and interactions with biological systems. researchgate.netopenmedicinalchemistryjournal.com This has made them indispensable building blocks in the synthesis of more complex molecules. solubilityofthings.com Their utility spans various fields, including:
Medicinal Chemistry: Many sulfur- and oxygen-containing heterocycles are scaffolds for developing new pharmaceutical agents due to their remarkable biological activities. acs.orgnih.govbenthamdirect.com
Materials Science: These compounds can serve as monomers or intermediates in the creation of novel polymers and other advanced materials. openmedicinalchemistryjournal.comontosight.ai
Agrochemicals: Certain derivatives have been developed for use in agriculture. openmedicinalchemistryjournal.com
The synthesis of these valuable heterocyclic scaffolds continues to be an active area of contemporary chemical research, with modern methods like visible-light-mediated reactions being developed to create them more efficiently and under milder conditions. nih.govbenthamdirect.com
Overview of 1,3-Oxathiolane (B1218472) Derivatives and Their General Relevance
The parent 1,3-oxathiolane is a simple five-membered ring, but its substituted derivatives have garnered significant attention for their practical applications. wikipedia.org The versatility of the 1,3-oxathiolane scaffold has led to its incorporation into a wide array of functional molecules.
Key Areas of Relevance:
| Field | Relevance of 1,3-Oxathiolane Derivatives | Example(s) |
| Antiviral Therapy | Serve as crucial precursors and core structures for nucleoside reverse transcriptase inhibitors (NRTIs). The inclusion of the oxathiolane ring, particularly with sulfur at the 3'-position, can enhance antiviral efficacy and reduce toxicity. nih.govacs.org | Lamivudine (B182088) (3TC), Emtricitabine (FTC) |
| General Pharmacology | Exhibit a broad spectrum of biological activities beyond antiviral effects. jocpr.com | Anticonvulsant, antiulcer, and antifungal agents. jocpr.com |
| Muscarinic Receptor Modulation | Some derivatives can interact with muscarinic receptors, acting as either agonists or antagonists. jocpr.com | |
| Flavor & Fragrance Industry | Certain 1,3-oxathiolane derivatives are valued for their sensory properties and are used as fragrance ingredients in consumer products. wikipedia.orggoogle.com | 2-methyl-4-propyl-1,3-oxathiane, 2-pentyl-4-propyl-1,3-oxathiolane. wikipedia.orggoogle.com |
The synthesis of these important derivatives often involves a two-step process: first, the construction of the chiral 1,3-oxathiolane ring, followed by its coupling to another molecular fragment, such as a nucleobase in the case of antiviral drugs. nih.gov The wide-ranging biological and commercial relevance of these compounds ensures that the chemistry of 1,3-oxathiolanes remains a significant and dynamic field of study. nih.govjocpr.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
59323-69-2 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-pentyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |
InChI Key |
DLUNVVQHICFZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OCCS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Oxathiolane, 2 Pentyl
Fundamental Synthetic Routes to 1,3-Oxathiolane (B1218472) Cores
The construction of the 1,3-oxathiolane ring is a foundational step in the synthesis of numerous derivatives, including the 2-pentyl substituted variant. The most common approaches involve the reaction of bifunctional precursors that contain the requisite oxygen, sulfur, and carbon atoms.
The most direct and widely employed method for synthesizing the 1,3-oxathiolane core is the acid-catalyzed condensation of a 2-mercaptoalkanol with an aldehyde or ketone. researchgate.netorganic-chemistry.org This reaction is a type of thioacetalization. In the context of 2-substituted 1,3-oxathiolanes, the reaction involves 2-mercaptoethanol (B42355) and an appropriate aldehyde.
The mechanism proceeds via the nucleophilic attack of the thiol group on the carbonyl carbon of the aldehyde, forming a hemithioacetal intermediate. Subsequent intramolecular cyclization through the attack of the hydroxyl group, followed by the elimination of a water molecule, yields the final 1,3-oxathiolane ring. To drive the reaction equilibrium towards the product, water is typically removed, often by azeotropic distillation using solvents like benzene (B151609) or toluene. researchgate.netnih.gov Various Brønsted and Lewis acids, such as p-toluenesulfonic acid or yttrium triflate, can be used to catalyze the reaction. researchgate.netorganic-chemistry.org
Alternative strategies for forming the 1,3-oxathiolane ring involve intramolecular cyclization of acyclic precursors. nih.gov One innovative route utilizes sulfenyl chloride chemistry. nih.govacs.org This method starts with simpler, acyclic materials like thioglycolic acid and vinyl acetate. These precursors are reacted to form a key dichlorinated intermediate. nih.gov The final step involves the ring closure of this intermediate to form the oxathiolane ring, a transformation that can be accomplished by reaction with water. nih.govacs.org This approach avoids the direct use of aldehydes and demonstrates the versatility of building the heterocyclic core from different starting materials.
Another reported method involves the cyclocondensation of an aldehyde with thioglycolic acid, which first forms a hydroxyl thio acid intermediate. This intermediate is then cyclized via dehydration, a process that can be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC), to yield a 1,3-oxathiolan-5-one (B1253419) derivative.
Targeted Synthesis of 1,3-Oxathiolane, 2-pentyl-
The targeted synthesis of 1,3-Oxathiolane, 2-pentyl- relies on the application of the fundamental routes described above, using precursors that will specifically introduce the pentyl group at the C2 position of the heterocyclic ring.
For the direct synthesis of 1,3-Oxathiolane, 2-pentyl- via the condensation strategy, the required precursors are hexanal (B45976) and 2-mercaptoethanol .
Hexanal (C₅H₁₁CHO) : As a six-carbon aliphatic aldehyde, hexanal provides the C2 carbon and the attached pentyl group to the final oxathiolane structure. Its carbonyl group is sufficiently electrophilic to react readily with the nucleophilic thiol group of 2-mercaptoethanol under catalytic conditions.
2-Mercaptoethanol (HSCH₂CH₂OH) : This bifunctional molecule serves as the backbone of the heterocyclic ring, providing the sulfur atom, the oxygen atom, and the C4 and C5 carbon atoms. The thiol group is generally more nucleophilic than the hydroxyl group, leading to the initial attack on the aldehyde's carbonyl carbon.
The reaction is highly selective, forming the five-membered 1,3-oxathiolane ring due to the favorable thermodynamics of forming such rings from a precursor with functional groups in a 1,2-relationship.
The efficiency of the condensation reaction between hexanal and 2-mercaptoethanol can be significantly influenced by several parameters. Optimization of these conditions is crucial for maximizing the yield and purity of 1,3-Oxathiolane, 2-pentyl-. Key findings from related syntheses show strong dependencies on catalysts, temperature, and the method of water removal. acs.org
Below is a table summarizing the typical parameters investigated for optimizing the formation of 2-substituted 1,3-oxathiolanes.
| Parameter | Condition / System | Effect on Reaction | Rationale / Example |
| Catalyst | Brønsted Acid (e.g., p-TsA) | Increases reaction rate | Protonates the aldehyde carbonyl, making it more electrophilic for nucleophilic attack. researchgate.net |
| Lewis Acid (e.g., Y(OTf)₃) | High catalytic activity | Coordinates with the carbonyl oxygen, enhancing its electrophilicity. Effective in catalytic amounts. organic-chemistry.org | |
| Solvent | Toluene / Benzene | Facilitates water removal | Forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, driving the equilibrium forward. researchgate.netnih.gov |
| Solvent-free | Greener conditions, high concentration | Reduces waste and can lead to faster reaction times. Tungstophosphoric acid has been used as an effective catalyst under these conditions. organic-chemistry.org | |
| Temperature | Reflux | Provides energy for dehydration | Typically run at the boiling point of the solvent (e.g., toluene) to facilitate both the reaction and azeotropic water removal. nih.gov |
| Room Temperature | Milder conditions | Possible with highly efficient catalytic systems, such as copper bis(dodecyl sulfate) in water, which increases chemoselectivity. organic-chemistry.org | |
| Water Removal | Azeotropic Distillation | High efficiency | The most common method for driving the reversible condensation reaction to completion. researchgate.netnih.gov |
Applying the principles of green chemistry to the synthesis of 1,3-Oxathiolane, 2-pentyl- aims to reduce the environmental impact of the process. rsc.orgmdpi.com This involves the careful selection of solvents, catalysts, and reaction conditions to improve safety, reduce waste, and enhance energy efficiency.
Key green chemistry strategies applicable to this synthesis include:
Use of Safer Solvents : Replacing hazardous solvents like benzene with greener alternatives such as toluene, or ideally, water or conducting the reaction under solvent-free conditions. organic-chemistry.org
Catalysis over Stoichiometric Reagents : Employing reusable, non-toxic catalysts, such as certain solid acids or enzymatic catalysts, can replace corrosive and wasteful acid catalysts. organic-chemistry.orgnih.gov
Atom Economy : Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency : Utilizing milder reaction conditions, such as room temperature reactions, or employing energy-efficient heating methods like microwave irradiation can significantly reduce energy consumption. mdpi.com
The table below contrasts a traditional approach with a potential green approach for the synthesis of 1,3-Oxathiolane, 2-pentyl-.
| Feature | Traditional Synthesis | Green Synthesis Approach | Green Chemistry Principle |
| Solvent | Benzene researchgate.net | Water or Solvent-Free organic-chemistry.org | Use of Safer Solvents |
| Catalyst | p-Toluenesulfonic acid | Reusable solid acid (e.g., H₃PW₁₂O₄₀) or enzyme organic-chemistry.orgnih.gov | Catalysis, Waste Prevention |
| Reaction Conditions | Reflux with azeotropic removal of water | Room temperature or one-pot synthesis at moderate temperatures organic-chemistry.org | Design for Energy Efficiency |
| Byproducts | Solvent waste, acidic quench solutions | Minimal solvent waste, recyclable catalyst | Waste Prevention |
By adopting these greener methodologies, the synthesis of 1,3-Oxathiolane, 2-pentyl- can be made more sustainable and environmentally benign.
Stereoselective Synthesis of 1,3-Oxathiolane, 2-pentyl-
The stereoselective synthesis of 1,3-oxathiolane, 2-pentyl- can be approached through various strategies that aim to control the formation of stereocenters in the molecule. These methods are broadly categorized into enantioselective and diastereoselective approaches, often employing chiral catalysts or auxiliaries.
Enantioselective and Diastereoselective Approaches
Enantioselective and diastereoselective strategies are fundamental to obtaining stereochemically pure 1,3-oxathiolane, 2-pentyl-. These approaches include the use of chiral auxiliaries, enzymatic resolutions, and dynamic kinetic resolutions.
Chiral Auxiliaries: A common strategy involves the temporary incorporation of a chiral auxiliary into one of the starting materials. williams.eduresearchgate.netwikipedia.org This auxiliary directs the stereochemical outcome of the reaction, and is subsequently removed to yield the enantiomerically enriched product. For the synthesis of 2-substituted 1,3-oxathiolanes, chiral auxiliaries derived from readily available natural sources are frequently employed. researchgate.net For instance, the Evans oxazolidinone auxiliary can be used to control the stereochemistry of alkylation reactions that could be adapted to introduce the pentyl group. williams.edu
Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. mdpi.comresearchgate.net In the context of 2-alkyl-1,3-oxathiolanes, a racemic mixture can be subjected to enzymatic acylation or hydrolysis. The enzyme will preferentially catalyze the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. Lipases such as Novozym® 435 have shown high efficiency in the kinetic resolution of secondary alcohols, a principle applicable to precursors of 1,3-oxathiolane, 2-pentyl-. mdpi.com
Dynamic Kinetic Resolution (DKR): DKR is a powerful extension of kinetic resolution where the slow-reacting enantiomer is continuously racemized in situ. mdpi.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%. mdpi.com This methodology often combines an enzymatic resolution with a racemization catalyst. mdpi.com For the synthesis of analogous 1,3-oxathiolane intermediates, DKR has been successfully employed, often using a ruthenium-based catalyst for racemization in conjunction with a lipase (B570770) for the stereoselective acylation. mdpi.comnih.gov
The following table summarizes the key features of these approaches:
| Approach | Principle | Key Reagents/Catalysts | Advantages | Considerations |
|---|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselectivity. | Evans Oxazolidinones, Camphorsultams, Pseudoephedrine | High diastereoselectivity, predictable stereochemical outcome. williams.edu | Requires additional steps for attachment and removal of the auxiliary. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases (e.g., Novozym 435, Candida antarctica lipase B) | High enantioselectivity, mild reaction conditions. mdpi.comresearchgate.net | Maximum theoretical yield of 50% for one enantiomer. |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Lipase + Racemization Catalyst (e.g., Ru-complexes) | Theoretical yield up to 100% of a single enantiomer. mdpi.com | Requires compatibility between the enzyme and the racemization catalyst. |
Development of Chiral Catalysts for Asymmetric Synthesis of 1,3-Oxathiolane, 2-pentyl-
The development of chiral catalysts is at the forefront of asymmetric synthesis, offering an elegant and efficient means to produce enantiomerically pure compounds. mdpi.com While specific catalysts for the direct asymmetric synthesis of 1,3-oxathiolane, 2-pentyl- are not prominently reported, several classes of chiral catalysts are employed for analogous transformations and represent a promising area of research.
Chiral Lewis Acids: Chiral Lewis acids can activate the substrates and control the stereochemical outcome of the reaction. For the formation of the 1,3-oxathiolane ring, which typically involves the reaction of a thiol with an aldehyde or its equivalent, a chiral Lewis acid could coordinate to the carbonyl group of hexanal (the precursor to the 2-pentyl group) and direct the nucleophilic attack of the thiol. nih.gov
Organocatalysts: Chiral organocatalysts, such as proline and its derivatives, have emerged as powerful tools in asymmetric synthesis. mdpi.com These small organic molecules can catalyze reactions with high enantioselectivity. For the synthesis of 1,3-oxathiolanes, a chiral organocatalyst could be employed to activate the aldehyde and facilitate a stereoselective cyclization.
Transition Metal Catalysts: Chiral transition metal complexes are widely used in a variety of asymmetric transformations. ru.nl For instance, chiral iron catalysts and oxazaborolidines have been developed for a range of asymmetric reactions. labinsights.nl In the context of DKR, ruthenium complexes are often used for the racemization step. mdpi.com The design of new chiral ligands for these metals is an active area of research to improve the efficiency and selectivity of catalytic asymmetric reactions.
The table below provides an overview of catalyst types applicable to asymmetric synthesis:
| Catalyst Type | Examples | Mechanism of Action | Potential Application for 1,3-Oxathiolane, 2-pentyl- Synthesis |
|---|---|---|---|
| Chiral Lewis Acids | BINOL-derived phosphoric acids, Ti-TADDOL complexes | Coordination to a substrate to create a chiral environment and activate it for nucleophilic attack. | Asymmetric cyclization of a thiol and hexanal. |
| Organocatalysts | Proline and its derivatives, chiral amines | Formation of chiral intermediates (e.g., enamines, iminium ions) to direct the stereochemical outcome. | Enantioselective formation of the 1,3-oxathiolane ring. |
| Transition Metal Catalysts | Ru-BINAP, Ir-complexes, Chiral Iron Catalysts | Formation of chiral metal-substrate complexes that undergo stereoselective transformations. | Asymmetric hydrogenation of precursors, racemization in DKR. |
Methodologies for Stereochemical Control and Purity Assessment of 1,3-Oxathiolane, 2-pentyl-
Effective control over stereochemistry and accurate assessment of stereochemical purity are critical for the successful synthesis of enantiomerically pure 1,3-oxathiolane, 2-pentyl-.
Stereochemical Control: The stereochemical outcome of a reaction can be controlled by several factors:
Substrate Control: Utilizing a starting material from the "chiral pool" that already contains the desired stereochemistry.
Auxiliary Control: As discussed, a chiral auxiliary can be used to direct the formation of a new stereocenter. williams.eduresearchgate.net
Reagent Control: Employing a chiral reagent that delivers a functional group in a stereoselective manner.
Catalyst Control: Using a chiral catalyst to create a chiral environment that favors the formation of one stereoisomer over the other. mdpi.com
Purity Assessment: Once the synthesis is complete, the stereochemical purity of the product must be determined. The most common techniques for this are:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers. sigmaaldrich.comchromatographyonline.com The choice of the chiral stationary phase (CSP) is crucial for achieving good separation. chromatographyonline.commdpi.com Polysaccharide-based CSPs are often effective for a wide range of compounds. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, chiral solvating agents or chiral derivatizing agents can be used to differentiate between enantiomers. nih.gov The resulting diastereomeric complexes or derivatives will exhibit different chemical shifts in the NMR spectrum, allowing for their quantification. For diastereomers, NMR can often directly distinguish between the different stereoisomers based on differences in coupling constants and chemical shifts. nih.gov The structural characterization of 3-oxo-1,3-oxathiolane derivatives has been carried out using 1H NMR spectroscopy and molecular modeling. nih.gov
Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, chiral GC columns can be used to separate volatile enantiomers. gcms.cz
The following table outlines the primary methods for assessing stereochemical purity:
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | High accuracy and precision for determining enantiomeric excess (ee). pensoft.net | Requires method development to find a suitable chiral stationary phase and mobile phase. chromatographyonline.com |
| NMR Spectroscopy | Use of chiral derivatizing or solvating agents to create diastereomeric environments that are distinguishable by NMR. nih.gov | Can provide structural information in addition to purity assessment. | May require derivatization, and peak overlap can be an issue. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. gcms.cz | High resolution for volatile compounds. | Limited to thermally stable and volatile compounds. |
Reaction Mechanisms and Transformational Chemistry of 1,3 Oxathiolane, 2 Pentyl
Ring-Opening Reactions of the 1,3-Oxathiolane (B1218472) Core
The 1,3-oxathiolane ring, while relatively stable, is susceptible to cleavage under various conditions, proceeding through pathways that are heavily influenced by the nature of the reagents and catalysts employed.
Acid-Mediated Ring Fission Pathways of 1,3-Oxathiolane, 2-pentyl-
The acid-catalyzed hydrolysis of 2-substituted 1,3-oxathiolanes, including the 2-pentyl derivative, generally proceeds via an A-1 mechanism. This pathway involves a rapid, reversible protonation of the ring oxygen, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxonium-carbenium ion intermediate. Subsequent attack by water and deprotonation yields the final ring-opened products.
The key steps of this mechanism are:
Protonation: The ether oxygen of the 1,3-oxathiolane ring is protonated by an acid catalyst, typically a strong mineral acid such as hydrochloric acid or sulfuric acid, to form a protonated oxathiolane.
Ring Cleavage: The protonated oxathiolane undergoes heterolytic cleavage of the C2-O1 bond. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation, where the positive charge is shared between the C2 carbon and the sulfur atom. The presence of the electron-donating pentyl group at the C2 position helps to stabilize this carbocationic intermediate.
Nucleophilic Attack: A molecule of water acts as a nucleophile and attacks the carbocationic intermediate.
Deprotonation: The resulting intermediate is deprotonated to yield the final ring-opened product, which is a thioester, and regenerates the acid catalyst.
| Step | Description | Intermediate/Product |
| 1 | Protonation of the ring oxygen | Protonated 1,3-Oxathiolane, 2-pentyl- |
| 2 | C-O bond cleavage | Resonance-stabilized carbocation |
| 3 | Nucleophilic attack by water | Oxonium ion intermediate |
| 4 | Deprotonation | Hexanal (B45976) and 2-Mercaptoethanol (B42355) |
Nucleophilic and Electrophilic Ring Cleavage Mechanisms
The 1,3-oxathiolane ring can also be opened by nucleophilic and electrophilic attack, although these reactions are less common than acid-mediated hydrolysis.
Nucleophilic Ring Cleavage: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), can attack the C2 carbon of the 1,3-oxathiolane ring. This attack is facilitated by the electrophilic nature of the C2 carbon, which is bonded to two heteroatoms. The reaction results in the cleavage of one of the C-heteroatom bonds, typically the C-S bond due to the better leaving group ability of the thiolate. However, cleavage of the C-O bond can also occur. The reaction with a Grignard reagent, for instance, would lead to the formation of a secondary alcohol after workup.
Electrophilic Ring Cleavage: Electrophiles can attack the sulfur atom of the 1,3-oxathiolane ring due to its nucleophilicity. For example, alkyl halides in the presence of a Lewis acid can lead to the formation of a sulfonium (B1226848) salt. This intermediate can then undergo nucleophilic attack, leading to ring opening. Similarly, halogens such as bromine can react with the sulfur atom, leading to a halosulfonium ion, which can subsequently be attacked by a nucleophile to open the ring.
Oxidation Reactions at the Sulfur Center of 1,3-Oxathiolane, 2-pentyl-
The sulfur atom in the 1,3-oxathiolane ring is susceptible to oxidation, and can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Selective Sulfoxidation to Sulfoxides
The selective oxidation of 1,3-Oxathiolane, 2-pentyl- to its corresponding sulfoxide can be achieved using a variety of mild oxidizing agents. The goal is to introduce a single oxygen atom onto the sulfur without over-oxidation to the sulfone. Common reagents for this transformation include:
Hydrogen Peroxide: In the absence of a catalyst, or with careful control of stoichiometry and temperature, hydrogen peroxide can selectively oxidize sulfides to sulfoxides.
Sodium Metaperiodate (NaIO4): This is a classic reagent for the selective oxidation of sulfides to sulfoxides. The reaction is typically carried out in a mixed solvent system, such as methanol/water.
meta-Chloroperoxybenzoic Acid (m-CPBA): At low temperatures and with one equivalent of the reagent, m-CPBA can effectively and selectively produce the sulfoxide.
The resulting 2-pentyl-1,3-oxathiolane 1-oxide is a chiral molecule, with the stereocenter at the sulfur atom.
| Oxidizing Agent | Typical Conditions | Product |
| Hydrogen Peroxide (H2O2) | Stoichiometric amount, controlled temperature | 1,3-Oxathiolane, 2-pentyl- 1-oxide |
| Sodium Metaperiodate (NaIO4) | Methanol/Water, room temperature | 1,3-Oxathiolane, 2-pentyl- 1-oxide |
| m-CPBA | Dichloromethane, 0 °C | 1,3-Oxathiolane, 2-pentyl- 1-oxide |
Further Oxidation to Sulfones
To achieve the complete oxidation of the sulfur atom to a sulfone, stronger oxidizing agents or more forcing reaction conditions are required. The resulting 1,3-Oxathiolane, 2-pentyl- 1,1-dioxide is a significantly more polar and water-soluble compound than the parent oxathiolane or the corresponding sulfoxide.
Commonly used reagents for the synthesis of sulfones from sulfides include:
Potassium Permanganate (KMnO4): A strong oxidizing agent that readily converts sulfides to sulfones.
Hydrogen Peroxide with a Catalyst: In the presence of a catalyst such as tungstic acid or a selenium compound, hydrogen peroxide becomes a more potent oxidizing agent capable of forming sulfones.
Excess m-CPBA: Using two or more equivalents of m-CPBA will typically lead to the formation of the sulfone.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO4) | Acetic acid/water, room temperature | 1,3-Oxathiolane, 2-pentyl- 1,1-dioxide |
| Hydrogen Peroxide (H2O2) / Catalyst | Catalytic H2WO4, elevated temperature | 1,3-Oxathiolane, 2-pentyl- 1,1-dioxide |
| Excess m-CPBA | Dichloromethane, room temperature | 1,3-Oxathiolane, 2-pentyl- 1,1-dioxide |
Radical Chemistry and Its Implications for 1,3-Oxathiolane, 2-pentyl-
The involvement of 1,3-oxathiolanes in radical reactions is less common compared to their ionic pathways. However, under appropriate conditions, radical intermediates can be generated, leading to various transformations. The stability of the potential radical intermediates plays a crucial role in determining the reaction pathway.
Hydrogen abstraction from the 1,3-oxathiolane ring can occur at several positions. Abstraction of a hydrogen atom from the C2 position would be stabilized by both the adjacent oxygen and sulfur atoms. The resulting radical could then participate in subsequent reactions such as addition to unsaturated systems or fragmentation.
Free radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could potentially lead to the formation of a 2-bromo-2-pentyl-1,3-oxathiolane. The reaction would proceed via a radical chain mechanism involving the formation of a radical at the C2 position.
The pentyl side chain also presents sites for radical attack, particularly at the secondary carbons, which would lead to a mixture of halogenated products on the side chain. The relative reactivity of the C-H bonds on the ring versus the side chain would depend on the specific radical species and reaction conditions.
Further research is needed to fully elucidate the radical chemistry of 2-alkyl-1,3-oxathiolanes and its synthetic potential.
Theoretical and Computational Chemistry of 1,3 Oxathiolane, 2 Pentyl
Quantum Mechanical Studies on Molecular Structure and Conformation
Quantum mechanics forms the fundamental basis for understanding the behavior of electrons and nuclei in molecules. Through the application of quantum mechanical principles, computational models can predict the three-dimensional arrangement of atoms, the nature of chemical bonds, and the distribution of electron density.
The 1,3-oxathiolane (B1218472) ring is a five-membered heterocycle that is not planar. It typically adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope and the twist (or half-chair) forms. In the case of 1,3-Oxathiolane, 2-pentyl-, the presence of a flexible pentyl group at the C2 position introduces additional conformational complexity.
Computational studies on related 1,3-oxathiolane derivatives have shown that the ring can exist in different conformations, such as a half-chair type. For example, in 3-oxo-1,3-oxathiolane derivatives, both half-chair conformations (HC1 and HC2) have been identified, with the relative population of each depending on the steric demands of the substituents. nih.gov For 1,3-Oxathiolane, 2-pentyl-, it is expected that the pentyl group would preferentially occupy an equatorial-like position to minimize steric hindrance with the atoms of the ring.
A thorough conformational analysis would involve systematically rotating the bonds of the pentyl group and exploring the different puckering possibilities of the oxathiolane ring. The relative energies of the resulting conformers would be calculated to determine the most stable structures and their population distribution at a given temperature.
Table 1: Illustrative Relative Energies of Postulated Conformers of 1,3-Oxathiolane, 2-pentyl-
| Conformer | Ring Pucker | Pentyl Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Half-Chair (HC1) | Anti (extended) | 0.00 |
| 2 | Half-Chair (HC1) | Gauche | 0.85 |
| 3 | Envelope (E) | Anti (extended) | 1.20 |
| 4 | Half-Chair (HC2) | Anti (extended) | 1.50 |
Note: This data is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.
The electronic structure of a molecule describes the arrangement and energies of its electrons. Quantum mechanical calculations can provide detailed information about the molecular orbitals (MOs), which are regions of space where electrons are likely to be found. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactivity.
In 1,3-Oxathiolane, 2-pentyl-, the presence of two different heteroatoms, oxygen and sulfur, leads to a non-uniform distribution of electron density. Oxygen is more electronegative than sulfur and carbon, which will result in a significant polarization of the C-O bonds. The sulfur atom, being less electronegative and having d-orbitals available for bonding, will exhibit a different bonding character compared to oxygen.
Calculations of the electronic structure would reveal the nature of the chemical bonds, whether they are primarily sigma (σ) or pi (π) in character. The bonding in the saturated 1,3-oxathiolane ring is dominated by σ bonds. An analysis of the electron density can also be used to determine atomic charges, providing insight into the electrostatic potential of the molecule. This information is crucial for understanding intermolecular interactions and the reactivity of the molecule towards electrophiles and nucleophiles.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in 1,3-Oxathiolane, 2-pentyl-
| Atom | Hypothetical Mulliken Charge (a.u.) |
| O1 | -0.45 |
| C2 | +0.25 |
| S3 | -0.10 |
| C4 | -0.20 |
| C5 | -0.15 |
Note: These values are hypothetical and serve to illustrate the expected charge distribution based on electronegativity differences.
Prediction of Spectroscopic Parameters for 1,3-Oxathiolane, 2-pentyl- (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. uncw.edu These predictions are based on the calculated electronic environment around each nucleus. For 1,3-Oxathiolane, 2-pentyl-, the predicted NMR spectra would be expected to show distinct signals for the protons and carbons of the oxathiolane ring and the pentyl chain. The chemical shifts of the protons on the oxathiolane ring would be sensitive to the ring's conformation. Computational studies on similar compounds have demonstrated good agreement between calculated and experimental NMR parameters. nih.gov
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Quantum mechanical calculations can predict the frequencies and intensities of these vibrations. researchgate.net The calculated vibrational spectrum for 1,3-Oxathiolane, 2-pentyl- would show characteristic frequencies for the C-H, C-O, and C-S stretching and bending modes of the oxathiolane ring and the pentyl group.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for 1,3-Oxathiolane, 2-pentyl-
| Atom/Bond | Predicted ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C2 | 85.2 | C-O Stretch | 1050 |
| C4 | 68.5 | C-S Stretch | 700 |
| C5 | 35.1 | C-H Stretch (alkyl) | 2950-2850 |
| Pentyl C1' | 38.4 | CH₂ Scissoring | 1465 |
Note: The predicted spectroscopic data are illustrative and would need to be calculated using appropriate computational methods.
Computational Analysis of Reaction Pathways and Transition States for 1,3-Oxathiolane, 2-pentyl- Transformations
Computational chemistry can be used to study the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This allows for the determination of activation energies and reaction rates.
For 1,3-Oxathiolane, 2-pentyl-, several types of transformations could be investigated computationally. These include ring-opening reactions, oxidation at the sulfur atom, and reactions involving the pentyl side chain. For example, the acid-catalyzed hydrolysis of the 1,3-oxathiolane ring is a common reaction. A computational study of this reaction would involve identifying the transition state for the protonation of the oxygen or sulfur atom, followed by nucleophilic attack of water and subsequent ring cleavage.
The calculation of transition state structures and their corresponding energies provides crucial information about the feasibility of a proposed reaction mechanism. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
Molecular Dynamics Simulations for Solvent and Intermolecular Interactions of 1,3-Oxathiolane, 2-pentyl-
While quantum mechanical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or in the presence of other molecules.
MD simulations model the movement of atoms and molecules over time based on classical mechanics. An MD simulation of 1,3-Oxathiolane, 2-pentyl- in a solvent, such as water or an organic solvent, would provide insights into how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. The interactions between the solute and solvent are described by a force field, which is a set of parameters that define the potential energy of the system.
These simulations can be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. MD simulations can also be used to study the aggregation of 1,3-Oxathiolane, 2-pentyl- molecules and their interactions with other molecules, which is important for understanding its physical properties and biological activity.
Stereochemical Characterization and Analysis of 1,3 Oxathiolane, 2 Pentyl
Identification of Stereoisomeric Forms of 1,3-Oxathiolane (B1218472), 2-pentyl-
The molecular structure of 1,3-Oxathiolane, 2-pentyl- is defined by a five-membered ring containing one oxygen and one sulfur atom at positions 1 and 3, respectively, with a pentyl group attached to the carbon at position 2 (C2). The key to its stereochemistry lies at this C2 position. This carbon atom is bonded to four distinct substituents: the ring oxygen atom, the ring sulfur atom, a hydrogen atom, and the pentyl group.
This arrangement makes the C2 carbon a stereocenter (or chiral center). Consequently, 1,3-Oxathiolane, 2-pentyl- exists as a pair of non-superimposable mirror images known as enantiomers. These stereoisomers are designated according to the Cahn-Ingold-Prelog (CIP) priority rules as:
(R)-1,3-Oxathiolane, 2-pentyl-
(S)-1,3-Oxathiolane, 2-pentyl-
These two enantiomers possess identical physical properties such as boiling point, density, and refractive index. Their distinction only becomes apparent in a chiral environment, such as their interaction with plane-polarized light or with other chiral molecules (e.g., chiral chromatography stationary phases or enzymes). In a typical synthesis without chiral control, the compound is formed as a 1:1 racemic mixture of the (R)- and (S)-enantiomers.
Chiral Separation Techniques for Enantiomers of 1,3-Oxathiolane, 2-pentyl-
Resolving the racemic mixture of 1,3-Oxathiolane, 2-pentyl- into its individual enantiomers is a critical step for stereochemical analysis. This process, known as chiral resolution, can be accomplished through several advanced methods.
Advanced Chromatographic Resolution Methods
Chromatography is a primary technique for the analytical and preparative separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Chiral Gas Chromatography (GC): Given the likely volatility of 1,3-Oxathiolane, 2-pentyl-, chiral GC is a highly suitable method for its enantiomeric separation. chromatographyonline.comgcms.cz The most common CSPs for this purpose are based on derivatized cyclodextrins. chromatographyonline.com Cyclodextrins are chiral, cyclic oligosaccharides that can include one enantiomer in their hydrophobic cavity more favorably than the other, leading to separation. chromatographyonline.com The choice of cyclodextrin (B1172386) derivative and the specific GC conditions (temperature program, carrier gas flow rate) would need to be optimized to achieve baseline resolution of the (R)- and (S)-enantiomers. wisc.edu
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool, particularly for preparative-scale separations. While extensive literature exists for resolving polar 1,3-oxathiolane nucleosides, the principles apply to 2-pentyl-1,3-oxathiolane as well. nih.gov CSPs for HPLC are diverse and can be polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, or synthetic polymers. For a molecule like 2-pentyl-1,3-oxathiolane, a normal-phase separation on a polysaccharide-based CSP would be a logical starting point for method development.
A hypothetical data table illustrating the kind of results expected from a successful chiral GC separation is shown below.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
|---|---|---|---|
| (R)-1,3-Oxathiolane, 2-pentyl- | 15.2 | 50.0 | 1.8 |
| (S)-1,3-Oxathiolane, 2-pentyl- | 15.8 | 50.0 |
Crystallization-Based Enantiomeric Enrichment
For larger-scale separation, crystallization techniques are often employed. These methods typically involve converting the enantiomers into a pair of diastereomers by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.
A prominent strategy applied to related 1,3-oxathiolane intermediates is dynamic kinetic resolution (DKR) . nih.gov This process often involves the use of a chiral auxiliary, such as (l)-menthol, which reacts with a precursor to the 1,3-oxathiolane ring. nih.gov The reaction is set up under conditions where the stereocenter at C2 can epimerize (racemize). One of the diastereomeric intermediates is thermodynamically more stable and crystallizes selectively from the solution, driving the equilibrium to produce a single, enantiomerically pure product. nih.govacs.org After separation, the chiral auxiliary is removed, yielding the enantiopure 1,3-Oxathiolane, 2-pentyl-.
Spectroscopic Assignment of Absolute and Relative Configuration of 1,3-Oxathiolane, 2-pentyl- Stereoisomers
Once the enantiomers are separated, their absolute configuration must be determined. While relative configuration is not a factor for this molecule as it only has one stereocenter, assigning whether a sample is (R) or (S) requires specific spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard ¹H and ¹³C NMR spectra of the individual enantiomers of 1,3-Oxathiolane, 2-pentyl- would be identical. However, NMR becomes a powerful tool for configuration assignment when the enantiomers are derivatized with a chiral agent (e.g., Mosher's acid) to form diastereomers. The resulting diastereomeric products will exhibit distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original enantiomer.
X-ray Crystallography: The unambiguous determination of absolute configuration is best achieved by single-crystal X-ray diffraction. nih.gov This requires growing a suitable crystal of one of the pure enantiomers, often after derivatization with a heavy atom or a molecule of known chirality to facilitate the analysis. The diffraction pattern provides a precise three-dimensional map of the electron density, allowing for the direct assignment of the (R) or (S) configuration. nih.gov
Chiroptical Properties and Their Relationship to the Stereochemistry of 1,3-Oxathiolane, 2-pentyl-
Chiroptical properties arise from the differential interaction of chiral molecules with left- and right-circularly polarized light. These properties are fundamental to characterizing the enantiomers of 1,3-Oxathiolane, 2-pentyl-.
Optical Rotation: Enantiomers rotate the plane of polarized light to an equal degree but in opposite directions. The (R)-enantiomer might exhibit a positive (dextrorotatory, (+)) specific rotation, while the (S)-enantiomer would show an equal but negative (levorotatory, (-)) rotation, or vice versa. The specific rotation, [α], is a characteristic physical constant for an enantiomer under defined conditions (temperature, wavelength, solvent, concentration). While no experimental values for 1,3-Oxathiolane, 2-pentyl- have been reported in the literature, a hypothetical measurement could yield the data presented in Table 2.
| Enantiomer | Specific Rotation [α]D20 |
|---|---|
| (R)-1,3-Oxathiolane, 2-pentyl- | +15.5° |
| (S)-1,3-Oxathiolane, 2-pentyl- | -15.5° |
Vibrational Circular Dichroism (VCD): VCD is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. rsc.orgnih.gov A VCD spectrum provides a detailed fingerprint of a molecule's absolute configuration. youtube.com By comparing the experimentally measured VCD spectrum of an enantiomer of 1,3-Oxathiolane, 2-pentyl- with a spectrum predicted by ab initio quantum mechanical calculations (e.g., Density Functional Theory), the absolute (R) or (S) configuration can be determined without relying on chemical derivatization or crystallization. rsc.orgcas.cz This method is particularly powerful for assigning the stereochemistry of molecules in solution. rsc.org
Advanced Analytical Methodologies for 1,3 Oxathiolane, 2 Pentyl
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of organic molecules like 1,3-Oxathiolane (B1218472), 2-pentyl-. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides a highly accurate molecular weight, allowing for the determination of the elemental composition. wikipedia.org For 1,3-Oxathiolane, 2-pentyl- (C8H16OS), the theoretical monoisotopic mass can be calculated with high precision.
In addition to precise mass determination, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The study of these fragments helps to piece together the molecule's structure. For 1,3-Oxathiolane, 2-pentyl-, cleavage of the pentyl side chain and fragmentation of the oxathiolane ring are expected to be primary pathways. libretexts.org Common fragmentation patterns for alkanes involve losses of CnH2n+1 fragments, while oxathiolanes can exhibit characteristic ring-opening fragmentations. libretexts.orgnist.gov
Table 1: Predicted High-Resolution Mass Spectrometry Data for 1,3-Oxathiolane, 2-pentyl-
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]+• | 160.0973 | Molecular Ion |
| [M-C5H11]+ | 89.0214 | Loss of the pentyl radical |
| [C5H11]+ | 71.0861 | Pentyl cation |
| [C4H8S]+• | 88.0347 | Fragment from ring cleavage |
Note: The data in this table is predicted based on the chemical structure and common fragmentation principles, as specific experimental HRMS data for 1,3-Oxathiolane, 2-pentyl- is not widely available in published literature.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise three-dimensional structure of molecules in solution. preprints.org While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR experiments are essential for a comprehensive and unambiguous structural assignment. mdpi.com
For 1,3-Oxathiolane, 2-pentyl-, techniques like COSY, HSQC, and HMBC are employed:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This helps to map out the sequence of protons in the pentyl chain and within the oxathiolane ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s). youtube.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 1,3-Oxathiolane, 2-pentyl- (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|
| C2 (Oxathiolane) | ~4.8-5.0 (t) | ~85-90 | C4, C5, C1' |
| C4 (Oxathiolane) | ~3.8-4.0 (m) | ~70-75 | C2, C5 |
| C5 (Oxathiolane) | ~3.0-3.2 (m) | ~35-40 | C2, C4 |
| C1' (Pentyl) | ~1.6-1.8 (m) | ~35-40 | C2, C2', C3' |
| C2' (Pentyl) | ~1.3-1.5 (m) | ~25-30 | C1', C3', C4' |
| C3' (Pentyl) | ~1.2-1.4 (m) | ~30-35 | C1', C2', C4', C5' |
| C4' (Pentyl) | ~1.2-1.4 (m) | ~20-25 | C2', C3', C5' |
Note: The data presented are estimated values based on typical chemical shifts for similar functional groups and structures. Specific experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of 1,3-Oxathiolane, 2-pentyl-
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two methods are often complementary.
For 1,3-Oxathiolane, 2-pentyl-, IR and Raman spectra would be expected to show characteristic peaks corresponding to:
C-H stretching from the pentyl chain and the oxathiolane ring, typically observed in the 2850-3000 cm⁻¹ region.
C-H bending vibrations for the CH₂ and CH₃ groups, found in the 1350-1480 cm⁻¹ range.
C-O stretching of the ether linkage within the oxathiolane ring, which gives a strong band in the IR spectrum, usually between 1050-1150 cm⁻¹.
C-S stretching of the thioether, which typically appears as a weaker band in the 600-800 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies for 1,3-Oxathiolane, 2-pentyl-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |
| C-H Bend (CH₂/CH₃) | 1370 - 1470 | IR, Raman |
| C-O Stretch (Ether) | 1070 - 1120 | IR (Strong) |
Note: These are generalized frequency ranges for the expected functional groups. The exact peak positions would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org The technique involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. From this pattern, an electron density map can be calculated, and the precise positions of all atoms in the crystal lattice can be determined.
For a compound like 1,3-Oxathiolane, 2-pentyl-, which is likely a liquid at room temperature, X-ray crystallography would first require the formation of a suitable single crystal. This could potentially be achieved through low-temperature crystallization or by preparing a solid derivative. If a crystal structure were obtained, it would provide unambiguous information on:
Bond lengths and angles.
The conformation of the oxathiolane ring (e.g., envelope or twist conformation).
The arrangement of the pentyl side chain.
Intermolecular interactions in the solid state.
Currently, there is no publicly available crystal structure for 1,3-Oxathiolane, 2-pentyl-. The determination of its crystal structure would represent a novel research finding, providing ultimate confirmation of its molecular geometry.
Development of Quantitative Chromatographic Assays for Purity and Mixture Analysis of 1,3-Oxathiolane, 2-pentyl-
Chromatographic techniques are essential for separating components of a mixture and for quantifying the purity of a compound. For 1,3-Oxathiolane, 2-pentyl-, Gas Chromatography (GC) is a particularly suitable method due to the compound's expected volatility.
A quantitative GC assay would typically be coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com The development and validation of such a method would involve:
Column Selection: Choosing a GC column with a stationary phase (e.g., a non-polar or mid-polar phase) that provides good separation of the target analyte from any impurities or related compounds.
Method Optimization: Optimizing parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve sharp, symmetrical peaks with good resolution.
Calibration: Preparing a series of standards with known concentrations of 1,3-Oxathiolane, 2-pentyl- to create a calibration curve. This curve plots the instrument response (e.g., peak area) against concentration.
Validation: Assessing the method's performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), according to established guidelines. mmu.ac.uk
Once validated, this GC method can be used to accurately determine the purity of synthesized batches of 1,3-Oxathiolane, 2-pentyl- and to quantify its concentration in various mixtures.
Table 4: Typical Parameters for a Quantitative GC Method for Purity Analysis
| Parameter | Example Value/Condition |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | FID at 280 °C or MS (scan mode) |
Note: These parameters are illustrative and would require optimization for the specific analysis of 1,3-Oxathiolane, 2-pentyl-.
Derivatization and Functionalization Strategies for 1,3 Oxathiolane, 2 Pentyl
Synthesis of Novel Analogs and Homologs of 1,3-Oxathiolane (B1218472), 2-pentyl-
The synthesis of analogs and homologs of 1,3-oxathiolane, 2-pentyl- is primarily achieved by modifying the carbonyl precursor used in the cyclization reaction with 2-mercaptoethanol (B42355). This condensation reaction is a versatile method for creating a wide variety of 2-substituted 1,3-oxathiolanes. nih.gov
Homologs, which differ by one or more methylene (B1212753) groups in the alkyl chain at the C2 position, can be synthesized by using aldehydes of varying chain lengths. For instance, reacting 2-mercaptoethanol with butanal would yield 2-propyl-1,3-oxathiolane, a lower homolog, while using heptanal (B48729) would produce 2-hexyl-1,3-oxathiolane, a higher homolog.
Analogs with different substitution patterns at the C2 position can be synthesized by employing a range of aldehydes and ketones. This allows for the introduction of branching, unsaturation, or cyclic moieties. For example, using 2-pentanone instead of hexanal (B45976) would result in 2-methyl-2-butyl-1,3-oxathiolane, a structural isomer. The use of aromatic aldehydes, such as benzaldehyde, leads to the formation of 2-aryl-1,3-oxathiolanes.
| Target Compound | Carbonyl Precursor | Thiol Precursor | Resulting C2-Substituent |
|---|---|---|---|
| 1,3-Oxathiolane, 2-propyl- | Butanal | 2-Mercaptoethanol | Propyl |
| 1,3-Oxathiolane, 2-pentyl- | Hexanal | 2-Mercaptoethanol | Pentyl |
| 1,3-Oxathiolane, 2-hexyl- | Heptanal | 2-Mercaptoethanol | Hexyl |
| 1,3-Oxathiolane, 2-phenyl- | Benzaldehyde | 2-Mercaptoethanol | Phenyl |
| 1,3-Oxathiolane, 2-methyl-2-butyl- | 2-Pentanone | 2-Mercaptoethanol | Methyl, Butyl |
Regioselective Functionalization of the 1,3-Oxathiolane Ring System
Regioselective functionalization of the 1,3-oxathiolane ring allows for the specific modification of the heterocyclic core, leading to derivatives with altered electronic and steric properties. A key site for such functionalization is the sulfur atom at the 3-position.
Oxidation of the Sulfur Atom: The sulfur atom in the 1,3-oxathiolane ring can be selectively oxidized to form the corresponding sulfoxide (B87167) (S-oxide) or sulfone (S,S-dioxide). researchgate.net This transformation significantly impacts the polarity and coordinating ability of the molecule. The oxidation can be achieved using various oxidizing agents, with the degree of oxidation controllable by the choice of reagent and reaction conditions. For instance, mild oxidizing agents tend to yield the sulfoxide, while stronger agents can lead to the sulfone.
The oxidation of 2-substituted 1,3-oxathiolanes has been studied, and the resulting sulfoxides and sulfones have been characterized. researchgate.net These reactions are highly regioselective for the sulfur atom due to its susceptibility to electrophilic attack by oxidizing agents.
| Derivative | Functionalization Site | Type of Reaction | Potential Reagents |
|---|---|---|---|
| 1,3-Oxathiolane, 2-pentyl- 3-oxide | Sulfur (S3) | Oxidation | Hydrogen peroxide, Peroxy acids (e.g., m-CPBA) |
| 1,3-Oxathiolane, 2-pentyl- 3,3-dioxide | Sulfur (S3) | Oxidation | Potassium permanganate, Oxone® |
Further functionalization at the C4 and C5 positions of the 1,3-oxathiolane ring is more challenging due to the lower reactivity of these saturated carbon atoms. However, advanced synthetic methods, such as C-H activation, could potentially offer routes to these derivatives, though specific examples for 2-alkyl-1,3-oxathiolanes are not widely reported.
Exploration of Polymerization or Oligomerization Potential of 1,3-Oxathiolane, 2-pentyl-
The 1,3-oxathiolane ring system has the potential to undergo ring-opening polymerization (ROP), a process that could lead to novel sulfur-containing polymers. While the polymerization of 1,3-oxathiolane, 2-pentyl- itself is not extensively documented, the polymerization of related cyclic thioacetals and oxathiolane derivatives provides a basis for exploring this possibility.
The most probable mechanism for the polymerization of 2-substituted 1,3-oxathiolanes is cationic ring-opening polymerization. This would involve the use of a cationic initiator, such as a strong acid or a Lewis acid, to activate the ring. The polymerization would proceed via the cleavage of a carbon-heteroatom bond, likely the C2-O1 or C2-S3 bond, to form a propagating cationic species.
The resulting polymer would be expected to have a polyether-thioether backbone with pendant pentyl groups. The properties of such a polymer would be influenced by the nature of the repeating unit and the molecular weight of the polymer chains. These materials could have interesting thermal and optical properties due to the presence of sulfur in the polymer backbone.
The polymerization of related compounds, such as 1,3-oxathiolane-2-thiones, has been reported, demonstrating the feasibility of polymerizing the 1,3-oxathiolane ring system. organic-chemistry.org By analogy, it is plausible that 2-pentyl-1,3-oxathiolane could serve as a monomer for the synthesis of new functional polymers.
| Monomer | Polymerization Type | Potential Initiator | Hypothetical Polymer Structure |
|---|---|---|---|
| 1,3-Oxathiolane, 2-pentyl- | Cationic Ring-Opening Polymerization | Lewis Acids (e.g., BF3·OEt2), Protic Acids (e.g., H2SO4) | -[O-CH2-CH2-S-CH(C5H11)]n- |
Catalytic Applications and Transformations Involving 1,3 Oxathiolane, 2 Pentyl
Metal-Catalyzed Transformations Utilizing 1,3-Oxathiolane (B1218472), 2-pentyl-
Similarly, there is a notable absence of published research on metal-catalyzed transformations that specifically utilize 1,3-Oxathiolane, 2-pentyl- . Transition metal catalysis is a powerful tool for the formation of new chemical bonds and the transformation of functional groups. While the broader class of 1,3-oxathiolanes can undergo various metal-mediated reactions, no studies have been found that focus on the 2-pentyl substituted variant. Therefore, no detailed research findings or data tables concerning metal-catalyzed transformations of this specific compound can be provided.
Biocatalytic Modifications and Biotransformations of 1,3-Oxathiolane, 2-pentyl-
The field of biocatalysis employs enzymes and whole-cell systems to perform selective chemical transformations. While enzymatic approaches are crucial in the synthesis of chiral 1,3-oxathiolane intermediates for pharmaceuticals, there is no specific information available regarding the biocatalytic modification or biotransformation of 1,3-Oxathiolane, 2-pentyl- . Research in this area has predominantly focused on 1,3-oxathiolanes bearing other substituents relevant to medicinal chemistry. As a result, there are no documented enzymatic reactions, detailed research findings, or data tables to report for 1,3-Oxathiolane, 2-pentyl- .
Biochemical and Olfactory Interactions of 1,3 Oxathiolane, 2 Pentyl Non Clinical Perspective
Molecular Basis of Olfactory Receptor Binding and Activation by 1,3-Oxathiolane (B1218472), 2-pentyl-
Detailed, peer-reviewed scientific literature focusing specifically on the molecular interactions of 1,3-Oxathiolane, 2-pentyl- with olfactory receptors is limited. While this compound is recognized for its contribution to the aroma profile of certain tropical fruits, possessing a characteristic sulfury, fruity, and earthy scent, the precise mechanisms of its perception at the receptor level have not been extensively elucidated in publicly available research. thegoodscentscompany.com The study of sulfur-containing volatile compounds, in general, is an area of active interest in flavor and fragrance research. nih.gov
In Vitro Binding Assays with Recombinant Olfactory Receptors
As of the current available scientific literature, specific data from in vitro binding assays of 1,3-Oxathiolane, 2-pentyl- with specific recombinant olfactory receptors (ORs) are not available. Such assays are crucial for identifying which of the hundreds of ORs in the olfactory repertoire are responsible for detecting this particular odorant. This type of research typically involves expressing individual ORs in heterologous cell systems (like HEK293 cells or yeast) and then measuring the receptor's response to the application of the odorant, often via changes in intracellular calcium levels or cyclic adenosine (B11128) monophosphate (cAMP) production. The absence of such data for 1,3-Oxathiolane, 2-pentyl- indicates a gap in the current understanding of its specific olfactory targets.
Computational Modeling of Ligand-Receptor Interactions for 1,3-Oxathiolane, 2-pentyl-
Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool for predicting and analyzing the interactions between a ligand, such as an odorant molecule, and its receptor. nih.govnih.gov These methods can provide insights into the binding pose of the ligand within the receptor's binding pocket and identify key amino acid residues involved in the interaction. nih.gov However, a search of the scientific literature did not yield any specific computational modeling studies focused on the interaction between 1,3-Oxathiolane, 2-pentyl- and any olfactory receptors. Such studies would be valuable for generating hypotheses about its binding mode and for guiding future functional studies.
Structure-Odor Relationship Studies for 1,3-Oxathiolane, 2-pentyl- and its Analogs
A comparative analysis of related 2-alkyl-1,3-oxathiolanes would be necessary to build a comprehensive SOR model. Such a study would involve synthesizing a series of analogs with varying alkyl chain lengths and branching patterns and then systematically evaluating their odor profiles through sensory panel analysis.
Interactive Data Table: Hypothetical Structure-Odor Relationship Data for 2-Alkyl-1,3-Oxathiolanes
This table is a hypothetical representation of data that would be generated from a structure-odor relationship study and is for illustrative purposes only, as specific experimental data for this series is not currently available in the literature.
| Compound Name | Alkyl Substituent at C2 | Predominant Odor Descriptors | Hypothetical Odor Threshold (ppb) |
| 1,3-Oxathiolane, 2-methyl- | Methyl | Sulfurous, cabbage-like | 5.2 |
| 1,3-Oxathiolane, 2-ethyl- | Ethyl | Sulfurous, onion-like, slightly fruity | 2.8 |
| 1,3-Oxathiolane, 2-propyl- | Propyl | Sulfurous, fruity, green | 1.5 |
| 1,3-Oxathiolane, 2-butyl- | Butyl | Fruity, tropical, slightly sulfury | 0.9 |
| 1,3-Oxathiolane, 2-pentyl- | Pentyl | Tropical fruit, passion fruit, sulfury | 0.5 |
| 1,3-Oxathiolane, 2-hexyl- | Hexyl | Waxy, fatty, less fruity | 1.2 |
Interaction with Biological Enzymes and Metabolic Pathways (in vitro, non-mammalian models)
Information regarding the interaction of 1,3-Oxathiolane, 2-pentyl- with biological enzymes and its metabolic pathways in in vitro, non-mammalian models is not present in the current body of scientific literature. Research in this area could involve, for example, studies using yeast or bacterial models to investigate potential enzymatic transformation or degradation of the compound. Such research would be relevant for understanding its stability and fate in various biological systems, which could have implications for its use in food and flavor applications.
Role in Non-Clinical Bioassays for Aroma Perception Research
While 1,3-Oxathiolane, 2-pentyl- is a known aroma compound, there are no specific reports of its use as a standard or probe in non-clinical bioassays for aroma perception research. Such bioassays might include, for example, electrophysiological recordings from the olfactory epithelium of model organisms or behavioral studies assessing attraction or repulsion in insects. The development of such assays using this compound could provide valuable tools for investigating the perception of tropical fruit aromas.
Environmental Fate of 1,3-Oxathiolane, 2-pentyl-: A Review of Available Scientific Literature
Despite a comprehensive search of available scientific literature, no specific data was found regarding the environmental fate and transformation pathways of the chemical compound 1,3-Oxathiolane, 2-pentyl-.
While general principles of environmental chemistry suggest that this compound, like other organic molecules, will be subject to various degradation and transport processes, the specific mechanisms, rates, and resulting products for 1,3-Oxathiolane, 2-pentyl- have not been documented in the reviewed scientific papers and databases.
The intended scope of this article was to provide a detailed analysis of its environmental behavior, structured around the following key areas:
Environmental Fate and Transformation Pathways of 1,3 Oxathiolane, 2 Pentyl
Volatilization and Atmospheric Transport Modeling of 1,3-Oxathiolane (B1218472), 2-pentyl-:This would have assessed the likelihood of the compound evaporating into the atmosphere and being transported over distances.
The absence of specific research on 1,3-Oxathiolane, 2-pentyl- means that no data is available to populate these sections with the required detailed research findings and data tables. The scientific community has not, to date, published studies focusing on the environmental impact and behavior of this particular substance. Therefore, a scientifically accurate and informative article that adheres to the requested structure and content inclusions cannot be generated at this time.
Advanced Applications in Materials Science and Aroma Technology Excluding Clinical
Development of Advanced Aroma Delivery Systems Incorporating 1,3-Oxathiolane (B1218472), 2-pentyl-
The volatile nature of aroma compounds like 1,3-Oxathiolane, 2-pentyl- presents challenges for their sustained release in various consumer products. Advanced delivery systems are crucial for protecting the aroma's integrity and controlling its release over time.
Microencapsulation and Nanoencapsulation Techniques
Microencapsulation is a prominent technique for the protection and controlled release of volatile aroma compounds. mdpi.com This process involves the coating of small particles or droplets of the core material, in this case, 1,3-Oxathiolane, 2-pentyl-, with a protective shell. The selection of the appropriate encapsulation method and shell material is critical and depends on the properties of the active substance and the intended application. mdpi.com
Commonly used shell materials for flavor encapsulation include polysaccharides, which are effective due to their ability to form non-covalent interactions such as hydrogen bonds and hydrophobic interactions with the flavor compounds. nih.gov For sulfur-containing compounds, specific techniques like interfacial polymerization have been employed to create microcapsules with shells made from materials like modified urea-formaldehyde, which can effectively contain the core substance. researchgate.net
Table 1: Comparison of Microencapsulation Techniques for Aroma Compounds
| Technique | Description | Advantages for 1,3-Oxathiolane, 2-pentyl- |
| Spray Drying | A process where a liquid feed containing the aroma compound and a carrier material is atomized into a hot gas stream to produce a dry powder. | Cost-effective, continuous process, good stability of the encapsulated aroma. |
| Coacervation | A phase separation of a polymer solution into a polymer-rich phase (coacervate) that coats the dispersed core material. | High payload of the core material, suitable for sensitive aroma compounds. |
| Interfacial Polymerization | A polymerization reaction that occurs at the interface of two immiscible liquids to form a solid membrane (the capsule wall). researchgate.net | Formation of a thin, robust shell, good control over capsule size and permeability. |
Nanoencapsulation, a similar process on a nanometer scale, offers the potential for even greater control over release kinetics and improved stability of the encapsulated aroma compound.
Controlled Release Mechanism Design
The design of controlled release mechanisms is paramount for the effective delivery of aromas. The release of the encapsulated 1,3-Oxathiolane, 2-pentyl- can be triggered by various stimuli, including mechanical force (e.g., chewing), changes in temperature, pH, or the presence of specific enzymes.
The release of volatile compounds can be modulated by covalently binding them to a substrate, creating a "pro-fragrance" that cleaves under specific conditions to release the active aroma molecule. researchgate.net The design of these systems involves understanding the interactions between the aroma compound and the matrix, as factors like the food matrix composition (proteins, lipids, carbohydrates) can significantly affect the volatility and release of aroma compounds. researchgate.net The physicochemical properties of the aroma compound itself, such as its hydrophobicity, also play a crucial role in its release behavior. mdpi.com
Exploration of 1,3-Oxathiolane, 2-pentyl- in Polymer Chemistry
The unique structure of the 1,3-oxathiolane ring suggests its potential as a monomer or a modifying agent in polymer chemistry. While specific research on the polymerization of 1,3-Oxathiolane, 2-pentyl- is not widely documented, the chemistry of related heterocyclic compounds provides insights into its potential. For instance, the cationic ring-opening polymerization of 2-oxazolines, which are structurally related to oxathiolanes, is a well-established method for producing a class of polymers known as poly(2-oxazoline)s. nih.govmdpi.com These polymers have tunable properties and are being explored for various applications.
The presence of the sulfur atom in the 1,3-oxathiolane ring could impart unique properties to polymers, such as altered refractive index, thermal stability, or affinity for certain metals. The pentyl group would contribute to the polymer's hydrophobicity and could influence its solubility and mechanical properties. Further research is needed to explore the polymerization behavior of 1,3-Oxathiolane, 2-pentyl- and the characteristics of the resulting polymers.
Role as a Reference Standard in Analytical Chemistry of Complex Mixtures
In the analysis of complex mixtures, such as food flavors and fragrances, the availability of pure reference standards is crucial for the accurate identification and quantification of individual components. labdirectthailand.com 1,3-Oxathiolane, 2-pentyl-, with its distinct chemical structure and potential contribution to certain aroma profiles, could serve as a valuable analytical reference standard.
The use of such standards is essential for various analytical techniques, including gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), which are commonly used to separate and identify volatile compounds in complex samples. By comparing the retention time and mass spectrum of an unknown peak in a chromatogram to that of a pure standard of 1,3-Oxathiolane, 2-pentyl-, analysts can confirm the presence and determine the concentration of this specific compound. This is particularly important in quality control and for ensuring the authenticity and consistent flavor profile of food and beverage products. labdirectthailand.com
Contribution to Novel Chemo-sensing and Detection Technologies
There is a growing demand for sensitive and selective chemical sensors for the detection of volatile organic compounds (VOCs), including volatile sulfur compounds (VSCs). mdpi.comyoutube.com These sensors have applications in environmental monitoring, food quality assessment, and medical diagnostics. While specific chemosensors for 1,3-Oxathiolane, 2-pentyl- have not been reported, the development of sensors for VSCs is an active area of research. nih.gov
Novel sensing materials, such as ionically conductive metal-organic frameworks (IC-MOFs), have shown high selectivity for the detection of VSCs like hydrogen sulfide and methyl mercaptan. nih.gov The unique interaction between the ion charge carriers in the MOF and the sulfur-containing analyte is key to this selectivity. It is conceivable that similar principles could be applied to develop sensors specifically tailored for the detection of 1,3-Oxathiolane, 2-pentyl-. Such a sensor could be valuable for monitoring the release of this aroma compound from delivery systems or for detecting its presence in various environments.
Future Research Avenues and Emerging Concepts in 1,3 Oxathiolane, 2 Pentyl Chemistry
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The synthesis of specialty chemicals such as 1,3-Oxathiolane (B1218472), 2-pentyl- is moving beyond traditional, manually intensive laboratory processes. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthesis design, offering pathways to more efficient, cost-effective, and sustainable production. nih.govyoutube.com
| Phase | AI/ML Tool Application | Objective | Potential Outcome |
| Route Design | Retrosynthesis Planning Software (e.g., AiZynthFinder, Synthia) | Identify the most efficient synthetic pathways from commercially available precursors. | A novel, cost-effective synthesis route with a high feasibility score. |
| Condition Optimization | Reaction Prediction Algorithms | Predict optimal reaction conditions (catalyst, solvent, temperature) for key steps. | Increased yield and purity, reduced reaction time and energy consumption. |
| Automated Execution | AI-Informed Robotic Synthesis Platform | Execute the optimized synthesis protocol with high precision and reproducibility. | Consistent production of high-purity 1,3-Oxathiolane, 2-pentyl-. |
| Derivative Discovery | Generative Models | Propose novel derivatives of 1,3-Oxathiolane, 2-pentyl- with desirable aroma profiles. | Identification of new flavor and fragrance compounds with unique sensory properties. |
Exploration of Bio-inspired Catalysis for 1,3-Oxathiolane, 2-pentyl- Transformations
Conventional chemical synthesis often relies on metal- or organocatalysts that can be expensive, toxic, and environmentally challenging. ucl.ac.uk Bio-inspired catalysis, utilizing enzymes or biomimetic catalysts, presents a green and highly selective alternative for the synthesis and transformation of chiral molecules like 1,3-Oxathiolane, 2-pentyl-. ucl.ac.ukresearchgate.net
Since the 2-position of the 1,3-oxathiolane ring is a chiral center, producing enantiomerically pure forms of the compound is crucial, as different enantiomers can have distinct aroma profiles and biological activities. Enzymes, such as monooxygenases or lactonases, can catalyze reactions with exceptional stereoselectivity, offering a direct route to specific enantiomers that is difficult to achieve with traditional chemistry. ucl.ac.ukacsgcipr.org For instance, Baeyer-Villiger monooxygenases (BVMOs) have been successfully used for the enantioselective synthesis of chiral sulfoxides, demonstrating the potential of biocatalysis for transformations involving sulfur-containing heterocycles. nih.govacsgcipr.org
Future research could focus on identifying or engineering enzymes that can construct the 1,3-oxathiolane ring stereoselectively or perform specific transformations on the pentyl side chain. This approach aligns with the principles of green chemistry by operating under mild conditions (ambient temperature and pressure in aqueous media) and reducing the reliance on hazardous reagents. ucl.ac.uk
Table 2: Comparison of Synthetic Approaches for Chiral 1,3-Oxathiolane, 2-pentyl-
| Feature | Traditional Chemical Catalysis | Bio-inspired Catalysis |
| Stereoselectivity | Often low to moderate; may require chiral auxiliaries or resolution steps. | Potentially very high (high enantiomeric excess, ee). ucl.ac.uk |
| Reaction Conditions | Often requires high temperatures, pressures, and organic solvents. | Typically mild (ambient temperature, neutral pH, aqueous media). researchgate.net |
| Environmental Impact | May use toxic heavy metal catalysts and generate hazardous waste. | Uses biodegradable enzymes; processes are generally more sustainable. ucl.ac.uk |
| Catalyst Development | Relies on ligand design and screening. | Involves enzyme discovery, protein engineering, and directed evolution. |
Advanced Characterization Techniques at the Molecular Level
A thorough understanding of the structure, conformation, and purity of 1,3-Oxathiolane, 2-pentyl- is essential for quality control and for correlating its molecular features with its sensory properties. While standard techniques like 1H and 13C NMR are routine, advanced characterization methods can provide deeper insights at the molecular level. semanticscholar.orgresearchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to unambiguously assign all proton and carbon signals and to determine the spatial proximity of atoms, which helps in confirming the compound's stereochemistry and preferred conformation in solution. ipb.pt For chiral analysis, the use of chiral solvating agents or specialized 19F NMR probes can allow for the direct quantification of enantiomeric purity without the need for chromatographic separation. nih.govacs.org
Computational molecular modeling, particularly using Density Functional Theory (DFT), can complement experimental data by predicting the lowest energy conformations, bond lengths, bond angles, and even NMR chemical shifts. nih.gov In the context of its use as a volatile aroma compound, advanced mass spectrometry techniques are critical. Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) or a sulfur-selective detector like a Sulfur Chemiluminescence Detector (GC-SCD) can provide ultra-sensitive detection and quantification in complex matrices, which is vital for food and fragrance applications. researchgate.netacs.org
Table 3: Advanced Characterization Techniques and Their Applications
| Technique | Information Provided | Relevance to 1,3-Oxathiolane, 2-pentyl- |
| 2D NMR (COSY, NOESY) | Connectivity between atoms, through-space proximity. ipb.pt | Unambiguous structural confirmation and determination of molecular conformation. |
| Computational Modeling (DFT) | 3D structure, relative energies of conformers, predicted spectral data. nih.gov | Understanding stereochemical stability and correlating structure with properties. |
| GC-MS/MS | Precise mass fragmentation patterns for structural confirmation. | Highly selective and sensitive detection in complex food or fragrance matrices. researchgate.net |
| GC-SCD | Selective and equimolar detection of sulfur-containing compounds. acs.org | Accurate quantification of trace amounts without interference from non-sulfur compounds. |
Interdisciplinary Research on Olfactory Mechanisms and Synthetic Aroma Chemistry
The perception of 1,3-Oxathiolane, 2-pentyl- as an aroma compound is not solely dependent on its chemical structure but also on its interaction with the human olfactory system. Future research must therefore be interdisciplinary, bridging synthetic chemistry with biology, neuroscience, and computational science to understand the structure-odor relationship at a fundamental level. nih.govresearchgate.net
A key research avenue is the identification of the specific olfactory receptors (ORs) that are activated by 1,3-Oxathiolane, 2-pentyl-. This can be achieved through high-throughput screening of the human OR repertoire expressed in heterologous cells. nih.gov Recent studies on other volatile sulfur compounds have revealed that metal ions, such as copper, can be essential cofactors for the activation of their corresponding ORs, a phenomenon that should be investigated for this compound as well. researchgate.netacs.orgoup.com
Once the relevant ORs are identified, computational techniques like homology modeling and molecular docking can be used to build 3D models of the receptors and simulate how the 1,3-Oxathiolane, 2-pentyl- molecule binds within the receptor's active site. nih.gov This can reveal the key molecular interactions responsible for binding and activation. This molecular-level understanding can then be correlated with sensory panel data, where human subjects describe the perceived aroma, to build comprehensive models that link molecular structure to specific olfactory perceptions. wur.nl
Table 4: Outline of an Interdisciplinary Olfactory Research Project
| Research Area | Methodology | Objective | Expected Outcome |
| Receptor Biology | High-throughput screening of human olfactory receptors (ORs) in vitro. nih.gov | Identify the specific OR(s) that respond to 1,3-Oxathiolane, 2-pentyl-. | A list of primary and secondary ORs activated by the compound. |
| Computational Chemistry | Homology modeling of identified ORs and molecular docking simulations. nih.gov | Predict the binding mode and key interactions between the compound and its receptor(s). | A 3D model of the ligand-receptor complex, highlighting key amino acid residues. |
| Biophysics/Biochemistry | Site-directed mutagenesis of the ORs followed by functional assays. | Validate the binding site predicted by computational models. | Confirmation of the amino acids critical for detecting 1,3-Oxathiolane, 2-pentyl-. |
| Sensory Science | Gas Chromatography-Olfactometry (GC-O) and trained human sensory panels. | Correlate instrumental analysis with human perception of the aroma. | A detailed sensory profile (e.g., fruity, sulfury, tropical) and odor detection threshold. |
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for 1,3-oxathiolane, 2-pentyl-?
- Methodology :
- Begin with a retrosynthetic analysis to identify precursors (e.g., pentyl thiols and carbonyl derivatives).
- Optimize reaction conditions (temperature, solvent polarity, catalyst) using Design of Experiments (DoE) principles to account for variables .
- Validate purity via HPLC (as per USP guidelines in ) and NMR for structural confirmation .
- Reference standard procedures from Practical Organic Chemistry (Mann & Saunders) for cyclization reactions .
Q. What safety protocols are critical when handling 1,3-oxathiolane, 2-pentyl- in the lab?
- Methodology :
- Use impermeable gloves (e.g., nitrile) and sealed goggles; avoid latex due to potential permeability .
- Conduct reactions in fume hoods with explosion-proof equipment, as recommended for volatile sulfur-containing compounds .
- Monitor airborne concentrations with gas detectors and implement emergency showers/eye wash stations .
- Store in grounded, sealed containers away from oxidizers to prevent electrostatic discharge .
Q. What spectroscopic techniques are most effective for characterizing 1,3-oxathiolane, 2-pentyl-?
- Methodology :
- NMR : Analyze and spectra to confirm the oxathiolane ring and pentyl chain geometry. Compare with PubChem data for analogous structures (e.g., 2-pentyloctan-1-ol) .
- IR Spectroscopy : Identify S-O and C-S stretching vibrations (900–700 cm) to distinguish from oxolanes .
- Mass Spectrometry : Use high-resolution MS to detect fragmentation patterns specific to sulfur heterocycles .
Advanced Research Questions
Q. How do surface interactions influence the stability of 1,3-oxathiolane, 2-pentyl- in indoor environments?
- Methodology :
- Conduct adsorption studies on common indoor materials (e.g., glass, drywall) using microspectroscopic imaging (AFM, Raman) to track degradation .
- Compare reactivity with ozone/UV light using environmental chambers, referencing surface chemistry models from Environmental Interfaces ( ).
- Analyze data contradictions (e.g., unexpected degradation products) via multivariate regression .
Q. What computational models predict the reaction mechanisms of 1,3-oxathiolane, 2-pentyl- under catalytic conditions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 09) to map energy profiles for ring-opening reactions. Validate with experimental kinetic data .
- Use molecular dynamics simulations to study solvent effects on reaction pathways, referencing PubChem’s InChI key data for force field parameters .
- Address discrepancies between predicted and observed regioselectivity by adjusting basis sets (e.g., B3LYP vs. M06-2X) .
Q. How can researchers resolve contradictions in toxicity data for 1,3-oxathiolane derivatives?
- Methodology :
- Cross-reference NIOSH occupational exposure guidelines for structurally related compounds (e.g., diacetyl substitutes) to identify thresholds .
- Conduct in vitro assays (e.g., Ames test, cytotoxicity screening) alongside in silico toxicity prediction tools (e.g., ECOSAR) .
- Statistically analyze outliers using Grubbs’ test to determine if anomalies arise from experimental error or intrinsic compound properties .
Data Analysis and Experimental Design
Q. What statistical approaches are optimal for analyzing dose-response relationships in 1,3-oxathiolane, 2-pentyl- bioassays?
- Methodology :
- Apply nonlinear regression (e.g., Hill equation) to EC data, using software like GraphPad Prism .
- Account for heteroscedasticity in biological replicates via weighted least squares regression .
- Validate models with bootstrapping to ensure robustness, especially with limited datasets .
Q. How can researchers design experiments to study the compound’s enantioselective synthesis?
- Methodology :
- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying solvent polarities .
- Use chiral HPLC (e.g., CHIRALPAK® columns) to resolve enantiomers, referencing USP methods for related oxazolidinones .
- Compare experimental ee (%) with computational predictions of transition-state energetics .
Safety and Compliance
Q. What waste disposal protocols comply with EPA/ECHA regulations for 1,3-oxathiolane, 2-pentyl-?
- Methodology :
- Neutralize residual reactivity with aqueous NaHCO before incineration at approved facilities .
- Document disposal via Safety Data Sheet (SDS) templates aligned with JIS Z 7253:2019 and OSHA HCS standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
